molecular formula C18H17ClN2O2 B11126680 N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11126680
M. Wt: 328.8 g/mol
InChI Key: ZKWOTNOMJOISMG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine and 5-methoxyindole.

    Acylation Reaction: The 2-chlorobenzylamine is reacted with an acylating agent such as acetyl chloride to form the corresponding amide.

    Coupling Reaction: The amide is then coupled with 5-methoxyindole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the chlorobenzyl and methoxyindole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-6-7-17-13(10-15)8-9-21(17)12-18(22)20-11-14-4-2-3-5-16(14)19/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

ZKWOTNOMJOISMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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